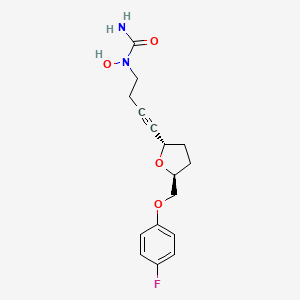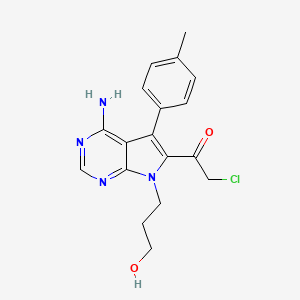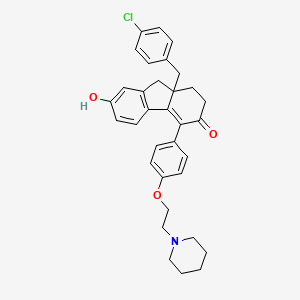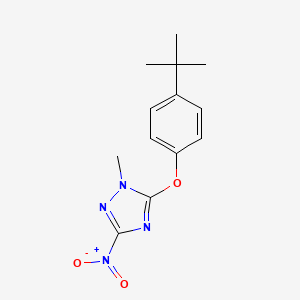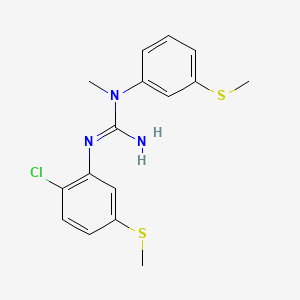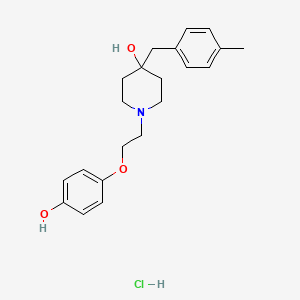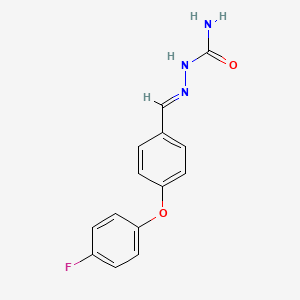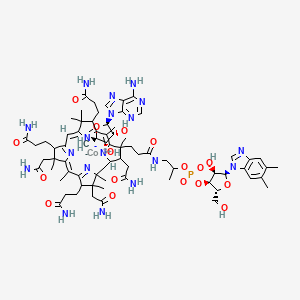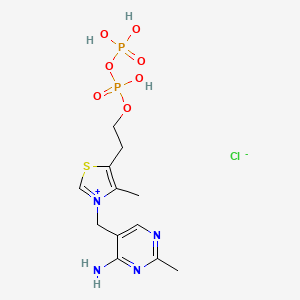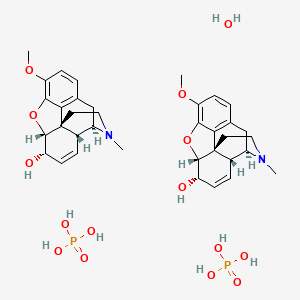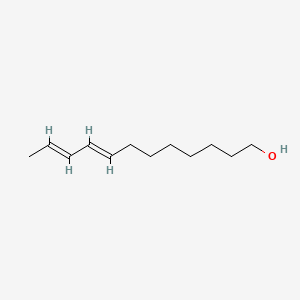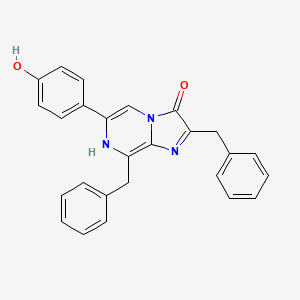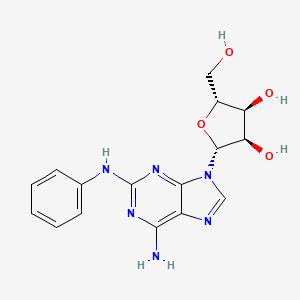
2-Phenylaminoadenosine
Overview
Description
2-Phenylaminoadenosine is a purine nucleoside with the molecular formula C16H18N6O4. It is known for its role as a non-selective agonist of adenosine receptors, particularly the A2A and A3 subtypes . This compound has been studied for its potential therapeutic applications due to its ability to modulate various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylaminoadenosine typically involves the reaction of adenosine with aniline under specific conditions. The process can be summarized as follows:
Starting Materials: Adenosine and aniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions.
Purification: The product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. This involves optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylaminoadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The amino group in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Phenylaminoadenosine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study adenosine receptor interactions and signaling pathways.
Biology: The compound is employed in research to understand its effects on cellular processes and receptor modulation.
Medicine: Due to its receptor agonist properties, it is investigated for potential therapeutic applications in cardiovascular diseases, inflammation, and neurological disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting adenosine receptors.
Mechanism of Action
2-Phenylaminoadenosine exerts its effects by binding to adenosine receptors, specifically the A2A and A3 subtypes. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological responses, such as vasodilation, anti-inflammatory effects, and modulation of neurotransmitter release . The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with similar receptor agonist properties.
N6-Cyclopentyladenosine: A selective A1 adenosine receptor agonist.
2-Chloroadenosine: A potent adenosine receptor agonist with broader receptor selectivity.
Uniqueness: 2-Phenylaminoadenosine is unique due to its non-selective agonist activity on both A2A and A3 adenosine receptors. This dual activity allows it to modulate a wider range of physiological processes compared to more selective agonists. Additionally, its structural modifications provide distinct pharmacological properties that are valuable in research and therapeutic applications.
Properties
IUPAC Name |
2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H3,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNILGOVBBRMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866310 | |
| Record name | 9-Pentofuranosyl-N~2~-phenyl-9H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Phenylaminoadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53296-10-9 | |
| Record name | 2-Phenylaminoadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Phenylaminoadenosine (CV 1808) primarily interacts with adenosine receptors, specifically the A2A and A2B subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction leads to various downstream effects depending on the receptor subtype and tissue involved.
- A2A receptor activation: CV 1808 exhibits agonist activity at A2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Activation of these receptors typically leads to vasodilation in various vascular beds, including coronary, pulmonary, and renal. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This vasodilatory effect is often associated with increased cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] In the heart, A2A receptor activation can lead to negative chronotropic effects (decreased heart rate). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
- A2B receptor activation: CV 1808 can also activate A2B receptors, although its affinity for these receptors is generally lower than for A2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Activation of A2B receptors can also contribute to vasodilation and may play a role in regulating intestinal fluid secretion. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
A:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


